molecular formula C18H18O6 B1665962 Americanol A CAS No. 133838-65-0

Americanol A

Cat. No. B1665962
M. Wt: 330.3 g/mol
InChI Key: NKYXNCKZTCGVJJ-ZHEVZCJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Americanol A is a natural compound . It has been isolated from the seeds of tung tree fruits and exhibits strong antioxidative activity .


Synthesis Analysis

The synthesis of Americanol A involves the radical coupling reaction of caffeyl alcohol . This process is part of the broader field of neolignan synthesis, which has been the focus of significant research attention .


Molecular Structure Analysis

Americanol A has the molecular formula C18H18O6 . Its average mass is 330.332 Da and its monoisotopic mass is 330.110352 Da .

Scientific Research Applications

Chemical Composition and Isolation

Americanol A, along with related compounds, has been identified as a major constituent in certain plant species. For instance, a study by Waibel et al. (2003) isolated Americanol A from the seeds of Joannesia princeps, a Brazilian plant. They developed a method to distinguish between Americanol and its isomers, contributing to the understanding of these compounds’ chemical properties.

Future Directions

The future directions for research on Americanol A could include further exploration of its antioxidative properties , investigation into its potential therapeutic applications, and more detailed studies of its physical and chemical properties. Additionally, more research could be done to explore its synthesis and chemical reactions.

properties

CAS RN

133838-65-0

Product Name

Americanol A

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

4-[(2R,3R)-3-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol

InChI

InChI=1S/C18H18O6/c19-7-1-2-11-3-6-15-16(8-11)23-17(10-20)18(24-15)12-4-5-13(21)14(22)9-12/h1-6,8-9,17-22H,7,10H2/b2-1+/t17-,18-/m1/s1

InChI Key

NKYXNCKZTCGVJJ-ZHEVZCJESA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/CO)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)CO

SMILES

C1=CC2=C(C=C1C=CCO)OC(C(O2)C3=CC(=C(C=C3)O)O)CO

Canonical SMILES

C1=CC2=C(C=C1C=CCO)OC(C(O2)C3=CC(=C(C=C3)O)O)CO

Appearance

Solid powder

melting_point

125-128°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Americanol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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